molecular formula C22H26N2O5S B4759943 2-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

2-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4759943
M. Wt: 430.5 g/mol
InChI Key: KUHQBCNOTVNTAD-UHFFFAOYSA-N
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Description

2-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a methoxyaniline group, a thienyl group, and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the individual functional groups followed by their sequential coupling. Common synthetic routes include:

    Formation of the Methoxyaniline Group: This can be achieved through the methylation of aniline using methanol and a suitable catalyst.

    Synthesis of the Thienyl Group: The thienyl group can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The methoxyaniline and thienyl groups are coupled using carbodiimide-mediated coupling reactions to form the intermediate compound.

    Final Assembly: The intermediate is then reacted with cyclohexanecarboxylic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxyaniline or thienyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce a physiological response.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[3-[(2-methoxyphenyl)carbamoyl]-4,5-dimethylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-12-13(2)30-21(24-19(25)14-8-4-5-9-15(14)22(27)28)18(12)20(26)23-16-10-6-7-11-17(16)29-3/h6-7,10-11,14-15H,4-5,8-9H2,1-3H3,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHQBCNOTVNTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3CCCCC3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
2-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 3
2-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
2-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 5
2-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 6
2-[({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

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